(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Overview
Description
(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of biaryl compounds It is characterized by the presence of two bromine atoms and two naphthol units connected through a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol typically involves the bromination of 1,1’-bi-2-naphthol. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol may involve large-scale bromination processes with optimized reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding debrominated biaryl compound.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized biaryl compounds.
Scientific Research Applications
(S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the chiral nature of the compound play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
®-(+)-3,3’-Dibromo-1,1’-bi-2-naphthol: The enantiomer of (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol, with similar chemical properties but different optical activity.
3,3’-Dichloro-1,1’-bi-2-naphthol: A similar compound with chlorine atoms instead of bromine, exhibiting different reactivity and applications.
3,3’-Diiodo-1,1’-bi-2-naphthol: Another halogenated biaryl compound with iodine atoms, used in different chemical reactions and applications.
Uniqueness: (S)-(-)-3,3’-Dibromo-1,1’-bi-2-naphthol is unique due to its specific chiral configuration and the presence of bromine atoms, which impart distinct chemical reactivity and potential for selective interactions in various applications.
Properties
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBEAXHUYEXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347530 | |
Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111795-43-8, 119707-74-3 | |
Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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